![molecular formula C19H22ClNO3 B2715319 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1798039-44-7](/img/structure/B2715319.png)
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, also known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is commonly used to treat high cholesterol and triglyceride levels in the blood. In
Scientific Research Applications
Comparative Metabolism in Liver Microsomes
A study by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, in human and rat liver microsomes. The research found that rat liver microsomes metabolized these herbicides to specific metabolites to a greater extent than human liver microsomes. This differential metabolism could have implications for understanding species-specific responses to exposure and the underlying mechanisms of toxicity or efficacy of related compounds (Coleman et al., 2000).
Herbicide Inhibition Mechanisms
Research on chloroacetamides, such as alachlor and metazachlor, which share functional groups with 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, has elucidated their mechanism of action as pre-emergent or early post-emergent herbicides. These compounds are used to control annual grasses and broad-leaved weeds by inhibiting fatty acid synthesis in target plants, as described in a study on the green alga Scenedesmus acutus by Weisshaar and Böger (1989) (Weisshaar & Böger, 1989).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) developed a methodology for the radiosynthesis of chloroacetanilide herbicides, including acetochlor, to study their metabolism and mode of action at high specific activities. This approach enables detailed investigation into how similar compounds interact with biological systems at the molecular level (Latli & Casida, 1995).
Powder Diffraction Data for Derivatives
Olszewska et al. (2009) provided new powder diffraction data for derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, offering insights into the crystalline structures of potential pesticide compounds. This data contributes to the understanding of physical properties and stability of such compounds, which is crucial for their development and application in agricultural settings (Olszewska et al., 2009).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSQCONBABMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide |
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